molecular formula C13H19N3O3 B2965770 2-(1-methyl-1H-imidazol-5-yl)-6-oxo-1-propylpiperidine-3-carboxylic acid CAS No. 1484814-49-4

2-(1-methyl-1H-imidazol-5-yl)-6-oxo-1-propylpiperidine-3-carboxylic acid

Cat. No.: B2965770
CAS No.: 1484814-49-4
M. Wt: 265.313
InChI Key: STCGJGDHAZLSQG-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-imidazol-5-yl)-6-oxo-1-propylpiperidine-3-carboxylic acid is a complex organic compound featuring a piperidine ring substituted with a propyl group and a carboxylic acid moiety, along with an imidazole ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: . Key steps may include:

  • Formation of the Imidazole Ring: This can be achieved through the reaction of 1-methylimidazole with appropriate reagents to introduce the desired substituents.

  • Introduction of the Piperidine Ring: This step may involve cyclization reactions, where a linear precursor is converted into the cyclic piperidine structure.

  • Functional Group Modifications:

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis techniques, optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The piperidine ring can be oxidized to form derivatives with different oxidation states.

  • Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxylic acid to an alcohol.

  • Substitution Reactions: Substitution at different positions on the imidazole and piperidine rings can lead to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution Reactions: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized piperidine derivatives, reduced carboxylic acids, and substituted imidazole and piperidine derivatives.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound may serve as a tool in biological studies, particularly in understanding enzyme mechanisms and interactions with biological targets.

  • Medicine: It has potential therapeutic applications, possibly as an intermediate in the synthesis of drugs targeting various diseases.

  • Industry: The compound's unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific applications. For example, in medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, leading to biological effects. The pathways involved would be specific to the biological system and the intended use of the compound.

Comparison with Similar Compounds

  • 2-(1-Methyl-1H-imidazol-5-yl)acetic acid: A simpler compound with a similar imidazole ring structure.

  • 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: Another imidazole derivative with a nitro group.

  • 2-(1-Methyl-1H-imidazol-5-yl)ethan-1-ol: An imidazole derivative with an alcohol group.

Uniqueness: 2-(1-Methyl-1H-imidazol-5-yl)-6-oxo-1-propylpiperidine-3-carboxylic acid stands out due to its complex structure, which includes both a piperidine ring and an imidazole ring, making it a versatile intermediate for various chemical syntheses.

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Properties

IUPAC Name

2-(3-methylimidazol-4-yl)-6-oxo-1-propylpiperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-3-6-16-11(17)5-4-9(13(18)19)12(16)10-7-14-8-15(10)2/h7-9,12H,3-6H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STCGJGDHAZLSQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(C(CCC1=O)C(=O)O)C2=CN=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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